N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
Description
N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a carbohydrazide derivative comprising a 2,5-dimethylfuran-3-carboxylic acid core linked via a hydrazide bridge to a substituted benzylidene moiety (3-ethoxy-4-hydroxyphenyl). This compound belongs to the Schiff base family, synthesized typically by condensing aldehydes with hydrazides under acidic conditions. While direct synthesis data for this compound are unavailable, analogous methods involve refluxing substituted benzaldehydes with hydrazides in methanol with catalytic acetic acid .
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-15-8-12(5-6-14(15)19)9-17-18-16(20)13-7-10(2)22-11(13)3/h5-9,19H,4H2,1-3H3,(H,18,20)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTZATGKYJZXRD-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(OC(=C2)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related carbohydrazides, emphasizing substituent effects on physicochemical and biological properties:
Table 1: Comparison of Key Analogues
MIC = Minimum Inhibitory Concentration against *Mycobacterium tuberculosis H37Rv.
Key Observations:
The ethoxy group in the target compound may offer better metabolic stability than methoxy due to reduced oxidative susceptibility. Electron-Withdrawing Groups (e.g., chloro): Improve electrophilicity but may reduce solubility.
Biological Activity: None of the pyridine-4-carbohydrazide derivatives in inhibited M. tuberculosis, highlighting the importance of core structure (e.g., furan vs. pyridine) and substituent selection . The target compound’s furan core and dimethyl substitution may confer steric hindrance, altering binding interactions compared to indole-containing analogues (e.g., ) .
Synthetic Considerations: Yields for similar compounds range from 54% (L1) to 76% (), influenced by substituent reactivity and reaction conditions .
Crystallography and Stability :
- Compounds with hydroxy groups (e.g., ) form robust hydrogen-bonding networks, enhancing crystal stability . The target compound’s ethoxy and hydroxy groups may similarly influence packing patterns, analyzable via SHELX software .
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